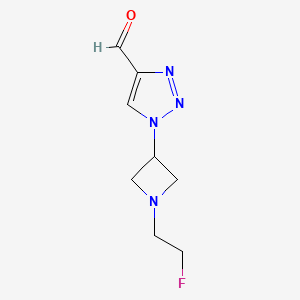
1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H11FN4O and its molecular weight is 198.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 2098109-96-5) is a compound characterized by its unique structural features that include a triazole ring and an azetidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of 198.20 g/mol. The structure includes functional groups that are known to interact with biological targets effectively.
| Property | Value |
|---|---|
| CAS Number | 2098109-96-5 |
| Molecular Formula | C8H11FN4O |
| Molecular Weight | 198.20 g/mol |
Antimicrobial Properties
Research indicates that triazole derivatives possess significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. Studies on similar compounds have shown that modifications to the triazole structure can enhance their antimicrobial potency .
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole-based compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .
A systematic evaluation of the biological activity of related compounds has shown that those containing the triazole moiety often display selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that promote cell proliferation or survival.
- DNA Interaction : The compound might bind to DNA or RNA, disrupting replication and transcription processes essential for cancer cell growth.
Case Studies
Recent studies have focused on synthesizing and testing various triazole derivatives, including those structurally related to this compound. For example:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of novel triazole derivatives against human leukemic cell lines, demonstrating significant growth inhibition at nanomolar concentrations .
- Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of triazole compounds against multi-drug resistant bacterial strains, revealing promising results that warrant further investigation into their clinical applications .
Propiedades
IUPAC Name |
1-[1-(2-fluoroethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDMPFTKWBFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















